1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole
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Overview
Description
1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzimidazole core substituted with chlorinated benzyl and phenyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole typically involves the following steps:
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Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. For instance, heating o-phenylenediamine with formic acid or acetic acid can yield benzimidazole.
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Substitution Reactions: : The chlorinated benzyl and phenyl groups are introduced through nucleophilic substitution reactions. The benzimidazole core is reacted with 2-chlorobenzyl chloride and 2-chlorophenyl chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
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Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the benzimidazole ring or the chlorinated aromatic rings.
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Substitution: : Nucleophilic substitution reactions can occur at the chlorinated positions, allowing for the introduction of different functional groups. Common reagents include sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases for Substitution: Sodium methoxide, potassium thiolate.
Solvents: DMF, DMSO, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce partially or fully reduced benzimidazole derivatives.
Scientific Research Applications
1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving benzimidazole derivatives.
Medicine: Benzimidazole derivatives are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic potentials.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole would depend on its specific application. In a biological context, benzimidazole derivatives often interact with cellular targets such as tubulin, inhibiting cell division and exhibiting antiproliferative effects. The chlorinated aromatic groups might enhance binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole: Similar structure but with a different position of the chlorine atom on the phenyl ring.
2-(2-chlorophenyl)-1H-benzimidazole: Lacks the chlorobenzyl group, which may affect its chemical and biological properties.
1H-benzimidazole: The parent compound without any chlorinated substituents.
Uniqueness
1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole is unique due to the specific positioning of the chlorinated benzyl and phenyl groups, which can influence its reactivity, binding properties, and overall biological activity. The presence of these groups may enhance its potential as a pharmacologically active compound or as a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[(2-chlorophenyl)methoxy]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O/c21-16-9-3-1-7-14(16)13-25-24-19-12-6-5-11-18(19)23-20(24)15-8-2-4-10-17(15)22/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJCYTXKEXPDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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